molecular formula C25H27NO6S B281175 Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

货号 B281175
分子量: 469.6 g/mol
InChI 键: CLAGWOOFIWGNIU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate, also known as E7820, is a small molecule inhibitor that has shown potential in various preclinical studies for the treatment of cancer, inflammation, and angiogenesis.

作用机制

The mechanism of action of Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is not fully understood, but it is thought to inhibit the activity of multiple kinases, including VEGFR2, FGFR1, and PDGFRβ. By inhibiting these kinases, Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate can disrupt signaling pathways involved in cancer, inflammation, and angiogenesis.
Biochemical and Physiological Effects:
Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to have several biochemical and physiological effects. In cancer, Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate can induce cell cycle arrest and apoptosis, inhibit angiogenesis, and enhance the anti-tumor activity of chemotherapy and radiation. In inflammation, Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate can reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the migration of immune cells to the site of inflammation. In angiogenesis, Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate can inhibit the formation of new blood vessels and reduce tumor growth.

实验室实验的优点和局限性

One advantage of Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is its specificity for multiple kinases involved in cancer, inflammation, and angiogenesis. This specificity makes it a promising candidate for targeted therapy. However, one limitation of Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate is its low solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to determine the optimal dosage and toxicity of Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate.

未来方向

There are several future directions for the research and development of Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate. One direction is to investigate its potential in combination with other therapies, such as chemotherapy and immunotherapy. Another direction is to optimize its pharmacokinetic properties to improve its solubility and bioavailability. Additionally, more research is needed to determine the optimal dosage and toxicity of Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate in vivo. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.

合成方法

The synthesis of Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate involves the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with cyclohexyl isocyanide and phenylsulfonyl chloride in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide. The resulting product is then treated with ethyl chloroformate to obtain Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate. This method has been reported in the literature and has been optimized for large-scale production.

科学研究应用

Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has shown potential in various preclinical studies for the treatment of cancer, inflammation, and angiogenesis. In cancer, Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit the growth of various tumor cell lines, including breast, lung, and colon cancer. In inflammation, Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In angiogenesis, Ethyl 5-[(cyclohexylcarbonyl)(phenylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate has been shown to inhibit the formation of new blood vessels.

属性

分子式

C25H27NO6S

分子量

469.6 g/mol

IUPAC 名称

ethyl 5-[benzenesulfonyl(cyclohexanecarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C25H27NO6S/c1-3-31-25(28)23-17(2)32-22-15-14-19(16-21(22)23)26(24(27)18-10-6-4-7-11-18)33(29,30)20-12-8-5-9-13-20/h5,8-9,12-16,18H,3-4,6-7,10-11H2,1-2H3

InChI 键

CLAGWOOFIWGNIU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=CC=C4)C

规范 SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=CC=C4)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。